Ethyl 5-(2,3-dichlorophenyl)oxazole-4-carboxylate
Overview
Description
Ethyl 5-(2,3-dichlorophenyl)oxazole-4-carboxylate is a chemical compound with the molecular formula C12H9Cl2NO3 . It has a molecular weight of 286.11 . This compound is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of Ethyl 5-(2,3-dichlorophenyl)oxazole-4-carboxylate consists of a 5-membered oxazole ring, which is doubly unsaturated and contains one oxygen atom at position 1 and a nitrogen atom at position 3 . The oxazole ring is substituted at position 5 with a 2,3-dichlorophenyl group and at position 4 with a carboxylate ester group .Physical And Chemical Properties Analysis
Ethyl 5-(2,3-dichlorophenyl)oxazole-4-carboxylate is a compound with a molecular weight of 286.11 . More specific physical and chemical properties are not provided in the search results.Scientific Research Applications
Proteomics
As a specialty product in proteomics research, Ethyl 5-(2,3-dichlorophenyl)oxazole-4-carboxylate can be used to modify peptides and proteins. This modification can help in studying protein structure and function, as well as in developing new methods for protein purification and analysis .
Organic Light-Emitting Diode (OLED) Technology
In the field of electronics, this compound has potential applications in OLED technology. Its molecular structure could be utilized in the development of organic semiconductors, which are essential for creating efficient and flexible OLED displays .
properties
IUPAC Name |
ethyl 5-(2,3-dichlorophenyl)-1,3-oxazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO3/c1-2-17-12(16)10-11(18-6-15-10)7-4-3-5-8(13)9(7)14/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJTQIRIQDDBKNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC=N1)C2=C(C(=CC=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70650056 | |
Record name | Ethyl 5-(2,3-dichlorophenyl)-1,3-oxazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70650056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(2,3-dichlorophenyl)oxazole-4-carboxylate | |
CAS RN |
951885-31-7 | |
Record name | Ethyl 5-(2,3-dichlorophenyl)-1,3-oxazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70650056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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